4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-methoxy-2,5-dimethylbenzene core linked to a 7-methylimidazo[1,2-a]pyrimidinyl moiety via a phenyl bridge. The imidazopyrimidine group may enhance binding interactions through hydrogen bonding and π-π stacking, while the methoxy and methyl substituents influence solubility and metabolic stability .
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-12-21(15(2)11-20(14)29-4)30(27,28)25-18-7-5-17(6-8-18)19-13-26-10-9-16(3)23-22(26)24-19/h5-13,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPPPRAXWMCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of the imidazo[1,2-a]pyrimidine moiety suggests potential interactions with nucleic acids and proteins.
Molecular Formula: C20H24N4O2S
Molecular Weight: 396.49 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting tubulin polymerization, a critical process for cancer cell proliferation.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| 1 | This compound | Inhibits tubulin polymerization | |
| 2 | 2-Amino-4-methoxy-benzenesulfonamide | Decreases perfusion pressure in rat heart models |
Cardiovascular Effects
The compound has been evaluated for its effects on cardiovascular parameters. In isolated rat heart models, benzenesulfonamide derivatives were shown to significantly decrease perfusion pressure and coronary resistance. This suggests that the compound may interact with calcium channels or other biomolecules involved in cardiovascular regulation.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation: Similar compounds have been shown to affect calcium channels, leading to changes in vascular tone and blood pressure regulation.
- Tubulin Inhibition: The structural similarity to known tubulin inhibitors suggests that it may disrupt microtubule dynamics in cancer cells.
Study on Perfusion Pressure
A recent study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that certain derivatives like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls. This effect was hypothesized to be mediated through calcium channel inhibition.
Pharmacokinetic Evaluations
Pharmacokinetic studies using computational tools like ADMETlab have provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this compound. Understanding these parameters is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-Life | Moderate |
| Toxicity Profile | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to analogs with sulfonamide cores and heterocyclic substituents. Below is a comparative analysis:
Key Observations:
Heterocyclic Moieties: The target compound’s imidazopyrimidine group offers a compact, planar structure ideal for intercalation or binding to ATP pockets in kinases.
Substituent Effects :
- The 4-methoxy-2,5-dimethyl substituents on the benzene ring in the target compound balance solubility (methoxy) and steric bulk (methyl), whereas V11a’s tert-butyl group maximizes hydrophobic interactions but may limit solubility .
- The 7-methyl group on the imidazopyrimidine likely reduces metabolic oxidation compared to halogenated analogs (e.g., 7-fluoro).
Crystallographic and Computational Insights
Structural characterization of such compounds often relies on tools like SHELXL (for refinement) and WinGX (for crystallographic data processing) . For example:
- The imidazopyrimidine moiety’s dihedral angle relative to the benzene ring can be determined via SHELXL, influencing predictions about conformational flexibility .
- ORTEP-3-generated molecular graphics (e.g., thermal ellipsoid plots) may highlight steric clashes or favorable packing interactions in the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
